2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine
Description
2-(Methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a methylsulfanyl (CH₃S) substituent at position 2 and a pyrazin-2-ylmethyl group at position 4. Its structural framework combines a pyrimidine core with heteroaromatic and sulfur-containing substituents, which are critical for modulating biological activity and physicochemical properties. The methylsulfanyl group enhances lipophilicity and may influence binding interactions, while the pyrazine ring contributes to conformational stability and target selectivity .
Properties
IUPAC Name |
2-methylsulfanyl-N-(pyrazin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-16-10-13-3-2-9(15-10)14-7-8-6-11-4-5-12-8/h2-6H,7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEIRTYDWIJIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Pyrazin-2-ylmethylamine Moiety: This step involves the reaction of the pyrimidine derivative with pyrazin-2-ylmethylamine under suitable conditions, often using coupling reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility : Pyrazine and pyrimidine cores confer moderate solubility, while bulky substituents (e.g., trifluoromethyl in AWG117) may further decrease it .
- Conformational Stability : Crystal structures (e.g., ) reveal intramolecular hydrogen bonds involving the pyrimidine N atom, which stabilize planar conformations critical for binding .
Biological Activity
2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrimidine ring that is substituted with a methylsulfanyl group and a pyrazin-2-ylmethylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The precise mechanism can vary based on the target and the biological context, but it generally involves modulation of enzymatic activities or receptor signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some relevant findings:
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Effective against breast cancer cells |
| Compound B | NCI-H460 | 12.50 | Exhibited potent activity against lung cancer |
| Compound C | Hep-2 | 17.82 | Significant cytotoxicity observed |
These results suggest that derivatives of this compound could be explored further for their anticancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation.
Antimicrobial and Antiviral Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial and antiviral activities. Preliminary studies indicate that it may inhibit the growth of various pathogens, although specific mechanisms remain to be elucidated. The structure's electron-withdrawing groups are believed to enhance its bioactivity by increasing the compound's reactivity towards biological targets.
Case Study 1: Anticancer Efficacy
A study was conducted to evaluate the efficacy of this compound on MCF7 breast cancer cells. The compound exhibited an IC50 value of approximately 3.79 µM, indicating potent cytotoxicity. The study further revealed that treatment led to significant apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase proteins.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including the formation of the pyrimidine ring through condensation reactions and subsequent substitutions to introduce the methylsulfanyl and pyrazin moieties. Research has also indicated that modifications to this structure can lead to derivatives with enhanced biological activities.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern which imparts distinct chemical and biological properties compared to other compounds such as methyl-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl-amines and other pyrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
